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Compound of Interest

Compound Name: 3-Nitro-2-phenylpyridine

Cat. No.: B156224 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic analysis of 3-
Nitro-2-phenylpyridine, a key intermediate in organic synthesis and a compound of interest

for researchers, scientists, and drug development professionals. This document outlines the

available spectroscopic data and provides generalized experimental protocols for the

characterization of this molecule.

Introduction
3-Nitro-2-phenylpyridine (C₁₁H₈N₂O₂) is a heterocyclic aromatic compound featuring a

pyridine ring substituted with a phenyl group at the 2-position and a nitro group at the 3-

position. The electron-withdrawing nature of the nitro group and the steric and electronic

influence of the phenyl group create a unique chemical environment, making its spectroscopic

characterization crucial for confirming its structure and purity. This guide summarizes the key

spectroscopic data available for 3-Nitro-2-phenylpyridine and provides standardized

methodologies for its analysis.

Spectroscopic Data
The following tables present a summary of the available quantitative spectroscopic data for 3-
Nitro-2-phenylpyridine. It is important to note that specific experimental values can vary

slightly depending on the solvent, concentration, and instrumentation used.
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Table 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy Data

Nucleus
Typical Chemical Shift (δ)

Range (ppm)
Description

¹H 7.5 - 8.5

Aromatic protons on both the

pyridine and phenyl rings. The

specific shifts and coupling

patterns are dependent on the

electronic environment created

by the nitro and phenyl

substituents.

¹³C Not explicitly reported in detail

Characteristic signals for the

aromatic carbons are

expected. The carbon atom

bonded to the nitro group is

anticipated to be significantly

deshielded (shifted downfield)

due to the strong electron-

withdrawing effect of the NO₂

group.

Note: Detailed, specific peak assignments and coupling constants for 3-Nitro-2-
phenylpyridine are not widely available in the public domain and would typically be

determined from the analysis of 1D and 2D NMR spectra from a synthesized sample.

Table 2: Infrared (IR) Spectroscopy Data
Functional Group Characteristic Absorption Range (cm⁻¹)

Aromatic C-H Stretch 3100 - 3000

Asymmetric NO₂ Stretch 1550 - 1520

Symmetric NO₂ Stretch 1355 - 1335

Aromatic C=C Stretch 1600 - 1450
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Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopy Data
Solvent λmax (nm) Molar Absorptivity (ε)

Data not available Data not available Data not available

Note: The UV-Vis spectrum of 3-Nitro-2-phenylpyridine is expected to show absorptions

corresponding to π → π* and n → π* transitions of the aromatic systems and the nitro group.

Table 4: Mass Spectrometry (MS) Data
Technique [M]+ or [M+H]⁺ (m/z) Key Fragmentation Peaks

Electron Ionization (EI) or

Electrospray Ionization (ESI)

200.06 (calculated for

C₁₁H₈N₂O₂)

Data not available. Expected

fragments may include loss of

NO₂, NO, and fragmentation of

the pyridine and phenyl rings.

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of 3-Nitro-
2-phenylpyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure of 3-Nitro-2-
phenylpyridine.

Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of 3-Nitro-2-phenylpyridine in a

suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.
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Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation

delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise

ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Typical parameters: pulse angle of 30-45°, longer acquisition time and a greater number of

scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, baseline correction, and referencing the chemical shifts to

the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
Objective: To identify the characteristic functional groups present in 3-Nitro-2-phenylpyridine.

Methodology:

Sample Preparation:

Solid Phase (KBr Pellet): Mix a small amount of the sample with dry potassium bromide

(KBr) and press into a thin, transparent pellet.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer.

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

Data Analysis: Identify the absorption bands corresponding to the key functional groups

(NO₂, aromatic C-H, and C=C bonds).

Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the electronic absorption properties of 3-Nitro-2-phenylpyridine.
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Methodology:

Sample Preparation: Prepare a dilute solution of 3-Nitro-2-phenylpyridine in a UV-

transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane). The concentration should be

chosen to yield an absorbance in the range of 0.1 to 1.0.

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Data Acquisition: Record the absorption spectrum over a wavelength range of approximately

200-800 nm, using the pure solvent as a blank.

Data Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the

molar absorptivity (ε) using the Beer-Lambert law if the concentration is known.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 3-Nitro-2-
phenylpyridine.

Methodology:

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent

(e.g., methanol or acetonitrile).

Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as

Electron Ionization (EI) or Electrospray Ionization (ESI).

Data Acquisition: Introduce the sample into the mass spectrometer and acquire the mass

spectrum.

Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion peak to confirm

the molecular weight. Analyze the fragmentation pattern to gain further structural information.

Visualizations
The following diagrams illustrate generalized workflows for the synthesis and analysis of 3-
Nitro-2-phenylpyridine.
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Caption: Generalized workflow for the synthesis and spectroscopic analysis of 3-Nitro-2-
phenylpyridine.
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Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion
The spectroscopic analysis of 3-Nitro-2-phenylpyridine provides essential information for its

structural confirmation and purity assessment. While detailed high-resolution spectral data is
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not extensively published, the characteristic ranges for its functional groups are well-

established. The experimental protocols outlined in this guide provide a robust framework for

researchers to obtain comprehensive spectroscopic data for this important synthetic

intermediate. Further research to publish high-resolution spectra and detailed peak

assignments would be a valuable contribution to the scientific community.

To cite this document: BenchChem. [Spectroscopic Profile of 3-Nitro-2-phenylpyridine: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b156224#spectroscopic-analysis-of-3-nitro-2-
phenylpyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b156224#spectroscopic-analysis-of-3-nitro-2-phenylpyridine
https://www.benchchem.com/product/b156224#spectroscopic-analysis-of-3-nitro-2-phenylpyridine
https://www.benchchem.com/product/b156224#spectroscopic-analysis-of-3-nitro-2-phenylpyridine
https://www.benchchem.com/product/b156224#spectroscopic-analysis-of-3-nitro-2-phenylpyridine
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b156224?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b156224?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

